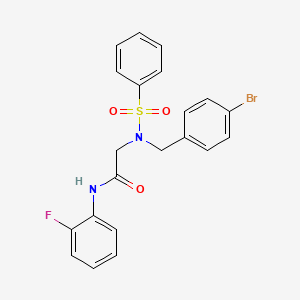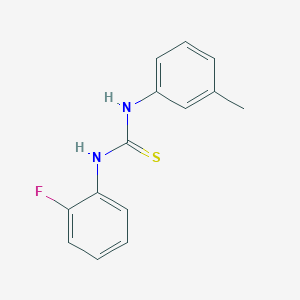
N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BBFGP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including cancer treatment, drug delivery, and imaging.
Aplicaciones Científicas De Investigación
N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells, by inducing apoptosis and cell cycle arrest. N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been investigated for its potential use in drug delivery, as it can be conjugated with other molecules to target specific cells or tissues. Additionally, N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been explored for its imaging properties, as it can be labeled with various imaging agents for the detection of cancer cells.
Mecanismo De Acción
The mechanism of action of N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the activity of the protein kinase B/Akt pathway, which is involved in the regulation of cell survival and proliferation. Additionally, N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can inhibit the expression of various genes that are involved in cancer cell growth, such as cyclin D1 and Bcl-2.
Biochemical and Physiological Effects
N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell migration and invasion. Additionally, N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have low toxicity in normal cells, indicating its potential use as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is its potential use as a cancer treatment with low toxicity in normal cells. Additionally, N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can be conjugated with other molecules for targeted drug delivery, and labeled with imaging agents for cancer detection. However, one of the limitations of N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One potential direction is the development of more efficient synthesis methods to improve its yield and purity. Additionally, further studies are needed to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Furthermore, the development of more efficient drug delivery systems using N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can improve its targeted delivery to cancer cells. Finally, the use of N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide as an imaging agent for the detection of cancer cells can be further explored.
Conclusion
In conclusion, N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment, drug delivery, and imaging. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can lead to the development of more efficient cancer treatments and drug delivery systems, and improved cancer detection methods.
Métodos De Síntesis
N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized through a multi-step process, which involves the reaction of 4-bromobenzaldehyde with 2-fluorobenzylamine, followed by the addition of phenylsulfonyl chloride and glycine. The final product is obtained through purification and characterization using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrFN2O3S/c22-17-12-10-16(11-13-17)14-25(29(27,28)18-6-2-1-3-7-18)15-21(26)24-20-9-5-4-8-19(20)23/h1-13H,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQSZULCKANXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5849190.png)




![1-[(2,6-dichlorobenzylidene)amino]-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide](/img/structure/B5849216.png)

![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5849227.png)
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5849233.png)

![3-(4-bromophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5849258.png)
